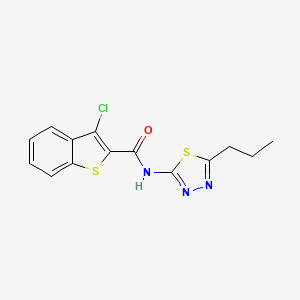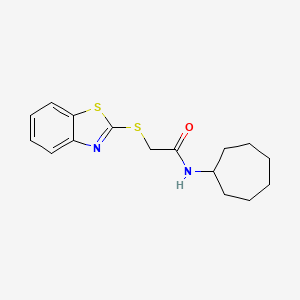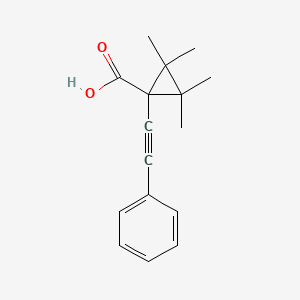
5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide, also known as CPPMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. CPPMF is classified as a furan derivative and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide is not fully understood. However, it has been suggested that 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide may exert its effects by modulating the activity of ion channels, including voltage-gated sodium channels and transient receptor potential channels. 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has also been shown to reduce the expression of cyclooxygenase-2. In addition, 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has been shown to reduce the excitability of sensory neurons, which may contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has several advantages for use in lab experiments. It has been shown to have high potency and selectivity for its molecular targets. 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide is also relatively stable and can be easily synthesized. However, 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has some limitations for use in lab experiments. It has poor solubility in water, which may limit its use in certain experimental settings. 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide also has low bioavailability, which may limit its use in in vivo studies.
Future Directions
There are several future directions for research on 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide. One potential direction is the investigation of its effects on other ion channels and receptors. Another potential direction is the optimization of its pharmacokinetic properties to increase its bioavailability. Additionally, the investigation of its effects in other disease models, such as autoimmune diseases, may provide further insight into its potential therapeutic applications. Finally, the development of more efficient synthesis methods may facilitate its use in future research.
Synthesis Methods
The synthesis of 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has been accomplished using various methods, including the reaction of 3-chlorobenzoyl chloride with 3-methylphenylamine followed by cyclization with furfurylamine. Another method involves the reaction of 3-chlorobenzoyl chloride with 3-methylphenylamine followed by cyclization with furfural. The yield of 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide using these methods ranges from 50-70%.
Scientific Research Applications
5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has been used in various scientific research applications, including the study of neuropathic pain, cancer, and inflammation. 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has been shown to have analgesic effects in animal models of neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro. 5-(3-chlorophenyl)-N-(3-methylphenyl)-2-furamide has been shown to have anti-inflammatory effects in animal models of inflammation.
properties
IUPAC Name |
5-(3-chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-12-4-2-7-15(10-12)20-18(21)17-9-8-16(22-17)13-5-3-6-14(19)11-13/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNIQVLYHDRXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-(3-methylphenyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5882046.png)
![N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)

![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5882074.png)

![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5882090.png)
![7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5882096.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5882102.png)
![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)



